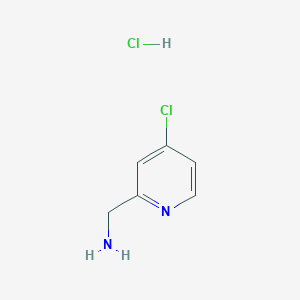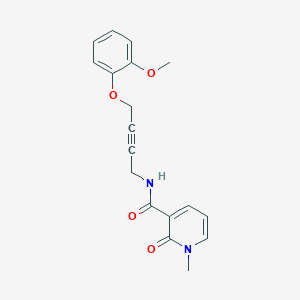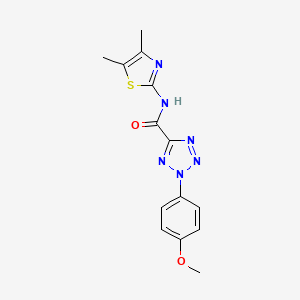![molecular formula C24H33ClN4O5S2 B2583195 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216668-29-9](/img/structure/B2583195.png)
2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O5S2 and its molecular weight is 557.12. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs Development
Research identifies functional chemical groups within heterocycles, including nitrogen (N), sulfur (S), and oxygen (O), as significant for synthesizing compounds with potential CNS activity. The study highlights the broad class of organic compounds these elements form, replacing carbon in benzene rings to form structures like pyridine, which are instrumental in developing drugs targeting CNS disorders. This exploration suggests that compounds with similar structures may serve as lead molecules for new CNS-acting drugs (Saganuwan, 2017).
Antioxidant Capacity and Biofouling Prevention
The antioxidant capacity of various compounds, including those structured around benzothiazoline and related sulfur-containing groups, is critically reviewed. The ability of these compounds to undergo reactions indicating antioxidant properties, as assessed by assays like ABTS and DPPH, points to potential research applications in evaluating the antioxidant activity of new chemical entities. Moreover, the role of sulfur-containing compounds in preventing biofouling in polyamide membranes used in reverse osmosis systems underscores the importance of such structures in developing safer strategies for biofouling prevention (Ilyasov et al., 2020); (Da-Silva-Correa et al., 2022).
Synthesis and Biological Activities
The synthesis and pharmacological importance of isoquinoline derivatives, including those with complex heterocyclic structures, emphasize the therapeutic potential across various medical applications, such as antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. This breadth of application signifies the importance of research into compounds with intricate heterocyclic structures, suggesting that the compound could similarly have multifaceted biological activities (Danao et al., 2021).
Environmental and Analytical Applications
In environmental sciences, the study of sulfonamides, including those integrated into complex chemical structures, provides insights into their potential environmental impact, transformation, and degradation. The analytical methods used to determine the antioxidant activity of compounds also highlight the relevance of such chemical structures in various fields, ranging from food engineering to environmental science, underscoring the compound's potential utility in analytical and environmental research applications (Carta et al., 2012); (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S2.ClH/c1-14(2)27-10-9-19-20(13-27)34-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)35(31,32)28-11-15(3)33-16(4)12-28;/h5-8,14-16H,9-13H2,1-4H3,(H2,25,29)(H,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWAZAVVIHEHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)



![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)


![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2583126.png)

![N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583131.png)


![4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2583134.png)